molecular formula C6H9N3OS2 B11104761 2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate CAS No. 64686-81-3

2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate

Cat. No.: B11104761
CAS No.: 64686-81-3
M. Wt: 203.3 g/mol
InChI Key: RXDZEBJWHTXTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate typically involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile. This reaction proceeds through a series of nucleophilic additions and cyclizations to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles.

Scientific Research Applications

2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The sulfur atom in the thiazole ring can form strong interactions with metal ions and other biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to 2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

64686-81-3

Molecular Formula

C6H9N3OS2

Molecular Weight

203.3 g/mol

IUPAC Name

4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C6H9N3OS2/c1-2-9-4(7)3(5(8)10)12-6(9)11/h2,7H2,1H3,(H2,8,10)

InChI Key

RXDZEBJWHTXTRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.